Ngaione

Hepatotoxicity LD50 In Vivo Toxicology

Ngaione (CAS 581-12-4), also known as (-)-Ngaione, is a toxic furanoid sesquiterpene ketone first isolated from the essential oils of various Myoporum species (e.g., M. laetum, M.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 581-12-4
Cat. No. B1216505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNgaione
CAS581-12-4
Synonymsipomeamarone
ipomeamarone, (2R-cis)-isomer
ipomeamarone, (2S-cis)-isomer
ipomeamarone, (2S-trans)-isomer
ngaione
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
InChIInChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3/t14-,15+/m0/s1
InChIKeyWOFDWNOSFDVCDF-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ngaione (CAS 581-12-4): A Natural Furanosesquiterpene Ketone for Toxicological and Hepatotoxicity Research


Ngaione (CAS 581-12-4), also known as (-)-Ngaione, is a toxic furanoid sesquiterpene ketone first isolated from the essential oils of various Myoporum species (e.g., M. laetum, M. deserti) and Eremophila species [1]. It is a stereospecific enantiomer of the sweet potato phytoalexin (+)-Ipomeamarone [2]. Characterized by a molecular formula of C₁₅H₂₂O₃ and a molecular weight of 250.33 g/mol, its structure features a substituted furan ring and a unique 1,4-epoxynonyl side chain [3]. Ngaione is primarily recognized for its potent and specific hepatotoxicity, which arises from its metabolic activation by cytochrome P450 enzymes, leading to characteristic zonal necrosis in the liver [4].

Why Generic Furanosesquiterpene Substitution Fails: A Case for Ngaione's Unique Toxicological Profile


The class of furanosesquiterpenoid ketones, while sharing a common biosynthetic origin, exhibits profound differences in toxicological potency, target organ specificity, and species susceptibility that preclude simple substitution. Compounds like Myoporone, Dehydrongaione, and Ipomeamarone, despite being structural analogs or enantiomers of Ngaione, demonstrate distinct LD₅₀ values, different metabolic activation pathways, and in some cases, a complete lack of toxicity in certain species [1]. For instance, while Ngaione requires P450-mediated bioactivation for hepatotoxicity and exhibits a specific LD₅₀ in mice, Myoporone displays a different toxicity profile and is non-toxic to sheep even at high doses [2]. This high degree of structure-activity relationship (SAR) variability within this class means that experimental or industrial outcomes cannot be reliably predicted or reproduced by substituting one furanoid ketone for another, making the selection of the specific compound, Ngaione, critical for reproducible and meaningful results [3].

Quantitative Evidence for Ngaione Differentiation in Research and Procurement


Acute Toxicity (LD₅₀) in Mice Compared to Key Analogs

In a direct comparative study, the intraperitoneal LD₅₀ of Ngaione in mice was determined to be 188 mg/kg, which is higher (less acutely toxic) than the LD₅₀ of 99 mg/kg for a 1:1 mixture of Dehydrongaione and its epimer [1]. Another study reports the LD₅₀ of Myoporone and Dehydromyoporone in mice as 180 mg/kg [2]. This demonstrates that while all three compounds are hepatotoxic, their acute lethal toxicity differs significantly, with Ngaione being approximately half as potent as the Dehydrongaione mixture.

Hepatotoxicity LD50 In Vivo Toxicology

Species-Specific Toxicity of Ngaione vs. Myoporone in Sheep

A crucial point of differentiation is the species-specific toxicity of these compounds. While Ngaione is known to be toxic to livestock, including sheep [1], Myoporone, despite causing the 'typical ngaione pathology' in mice, has been shown to be completely non-toxic to sheep even at a high dose of 0.23 g/kg (230 mg/kg) [2].

Species-Specific Toxicology Comparative Toxicity Ruminant Models

Specific Hepatic Lesion Zonation Induced by Ngaione vs. Analogs

In a histopathological study directly comparing the effects of several furanoid essential oils, Ngaione produced predominantly midzonal necrosis in the livers of both mice and rats at its LD₅₀ dose [1]. In contrast, the analog Dehydromyodesmone, when administered at a comparable LD₅₀ dose of 188 mg/kg, induced centrilobular and periportal necrosis [1]. Dehydrongaione, the main component of M. tetrandrum oil, is reported to cause extensive centrilobular necrosis in calves and sheep [2]. This indicates that Ngaione exhibits a distinct zonal targeting within the liver lobule.

Hepatic Necrosis Zonal Toxicity Histopathology

Ngaione as a Defined Starting Material for Semisynthesis of Bioactive Analogs

A recent study (2023) demonstrated the utility of (-)-Ngaione as a platform for the semisynthesis of other valuable natural products. Starting from isolated (-)-Ngaione, researchers completed the semisynthesis of four different sesquiterpene natural products, including the lactam-containing myoporumine A, in just two steps each [1]. This is in contrast to a full de novo total synthesis, which is more complex and less efficient. This established semisynthetic route leverages the pre-existing complex chiral framework of Ngaione.

Semisynthesis Natural Product Chemistry Structural Diversification

High-Value Application Scenarios for Ngaione in Scientific Research


Investigating the Mechanisms of Midzonal Hepatic Necrosis

Ngaione is a uniquely specific tool for inducing and studying midzonal liver necrosis. Unlike carbon tetrachloride (centrilobular) or allyl alcohol (periportal), Ngaione provides a reproducible model of midzonal injury, which is critical for elucidating the zonal expression and function of specific cytochrome P450 enzymes responsible for bioactivation [1]. This application is supported by direct histopathological evidence showing Ngaione's distinct zonal targeting compared to other furanosesquiterpenes [2].

Studies in P450-Mediated Bioactivation and Chemical-Induced Hepatotoxicity

As a prototypical hepatotoxin requiring P450-mediated metabolic activation, Ngaione serves as an essential probe in drug metabolism and toxicology studies. Research has demonstrated that pretreatment with P450 inhibitors (e.g., SKF525A) significantly increases the LD₅₀ of Ngaione (from 0.28 to 0.53 g/kg) and abolishes its toxicity, directly confirming its mechanism of action [1]. This makes Ngaione an ideal positive control for assays investigating metabolic activation pathways.

A Chiral-Pool Building Block for the Efficient Semisynthesis of Complex Natural Products

Procurement of high-purity (-)-Ngaione is strategically important for synthetic chemistry laboratories focused on accessing structurally complex sesquiterpenoids. Its use as a starting material enables the concise, two-step semisynthesis of multiple biologically active analogs, such as myoporumine A, providing a significant advantage over lengthy and low-yielding total synthesis routes [1]. This application is directly supported by recent literature validating the efficiency of Ngaione-derived semisynthesis [2].

Validating Species-Specific Toxicology Models in Ruminants

The known toxicity of Ngaione to livestock, particularly sheep and cattle, positions it as a critical reference compound for veterinary toxicology research [1]. Its differential toxicity profile, contrasted with analogs like Myoporone that are non-toxic to sheep [2], allows for the development of species-specific risk assessment models and the study of interspecies variation in xenobiotic metabolism.

Technical Documentation Hub

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